
1,1'-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethane backbone, which is further connected to two benzene rings
Vorbereitungsmethoden
The synthesis of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene typically involves the halogenation of ethane derivatives followed by coupling with benzene rings. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale halogenation processes followed by purification steps to isolate the compound.
Analyse Chemischer Reaktionen
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: The benzene rings can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene can be compared with other similar compounds, such as:
2-Bromo-2-chloro-1,1,1-trifluoroethane: Known for its use as an inhalation anesthetic.
1-Bromo-2-chloro-1,1,2-trifluoroethane: Studied for its thermodynamic properties.
The uniqueness of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene lies in its specific halogenation pattern and the presence of benzene rings, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
59974-25-3 |
|---|---|
Molekularformel |
C14H11BrClF |
Molekulargewicht |
313.59 g/mol |
IUPAC-Name |
(2-bromo-2-chloro-1-fluoro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H11BrClF/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI-Schlüssel |
WYUXAQBULLWXKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


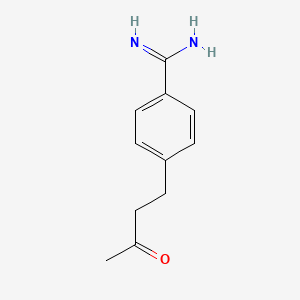
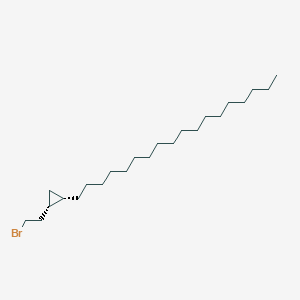
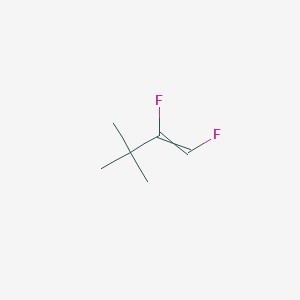




![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
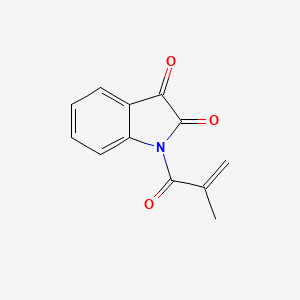
![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)

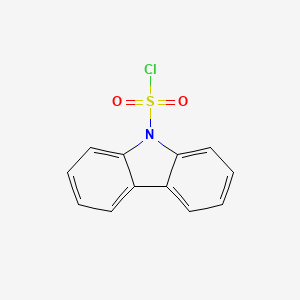
![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)

